3-Methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The compound is characterized by a combination of a triazole and pyrimidine moiety, linked to a piperazine ring, which suggests possible pharmacological activities.
The compound is cataloged under the CAS Number 920205-13-6, indicating its recognized status in chemical databases. It has been referenced in various scientific literature and patent applications, highlighting its relevance in research contexts.
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Specifically, it belongs to the class of triazoles and pyrimidines, which are known for their biological activities.
The synthesis of 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multi-step synthetic routes. Common methodologies include:
Each synthetic step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 381.4 g/mol. The structure features:
The structure can be represented using SMILES notation: CC(C(=O)N1CCN(CC1)C(=O)C2=NN=C(N=C2)C(C)C)C
.
The compound may participate in various chemical reactions typical for heterocycles:
Understanding these reactions is crucial for exploring modifications that could enhance the compound's biological activity or selectivity.
While specific mechanisms for this compound may not be fully elucidated in current literature, similar compounds often exert their effects through:
Further studies are required to clarify the exact pathways and targets within biological systems.
The physical properties such as density, boiling point, and melting point are not extensively documented but are essential for practical applications.
Key chemical properties include:
This compound holds promise in several scientific domains:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.:
CAS No.: 22810-67-9
CAS No.: 72667-55-1
CAS No.: 1239908-48-5